molecular formula C12H9F3N2O2 B1391609 (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol CAS No. 1215524-83-6

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol

Cat. No.: B1391609
CAS No.: 1215524-83-6
M. Wt: 270.21 g/mol
InChI Key: IZYRGYPBOPGZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol is a chemical compound with the molecular formula C12H9F3N2O2 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a phenylmethanol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, compounds containing the pyrimidine moiety have been shown to inhibit the expression of pro-inflammatory cytokines, which can prevent inflammation . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol stands out due to its unique combination of a trifluoromethyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound in various fields of research and development.

Properties

IUPAC Name

[3-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-4-5-16-11(17-10)19-9-3-1-2-8(6-9)7-18/h1-6,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYRGYPBOPGZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC(=N2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Reactant of Route 5
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol
Reactant of Route 6
(3-((4-(Trifluoromethyl)pyrimidin-2-yl)oxy)phenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.